molecular formula C9H12ClNS B13192592 5-([1-(Chloromethyl)cyclopropyl]methyl)-2-methyl-1,3-thiazole

5-([1-(Chloromethyl)cyclopropyl]methyl)-2-methyl-1,3-thiazole

Cat. No.: B13192592
M. Wt: 201.72 g/mol
InChI Key: ICJMJBSLCMAESI-UHFFFAOYSA-N
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Description

5-([1-(Chloromethyl)cyclopropyl]methyl)-2-methyl-1,3-thiazole is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This specific compound is characterized by the presence of a chloromethyl group attached to a cyclopropyl ring, which is further connected to a thiazole ring. The compound’s unique structure makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-([1-(Chloromethyl)cyclopropyl]methyl)-2-methyl-1,3-thiazole typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate precursors under controlled conditions to form the thiazole ring. The chloromethyl group is then introduced through chloromethylation reactions, often using reagents like chloromethyl methyl ether or paraformaldehyde in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Large-scale production often employs continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems for reagent addition and temperature control is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

5-([1-(Chloromethyl)cyclopropyl]methyl)-2-methyl-1,3-thiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide or other nucleophiles in polar aprotic solvents.

Major Products

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of the corresponding alcohol or amine.

    Substitution: Formation of azides, ethers, or other substituted derivatives.

Scientific Research Applications

5-([1-(Chloromethyl)cyclopropyl]methyl)-2-methyl-1,3-thiazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-([1-(Chloromethyl)cyclopropyl]methyl)-2-methyl-1,3-thiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 5-(Chloromethyl)-3-cyclopropyl-1-methyl-1H-pyrazole
  • 5-(Chloromethyl)-3-cyclopropyl-1-methyl-1H-1,2,4-triazole

Uniqueness

5-([1-(Chloromethyl)cyclopropyl]methyl)-2-methyl-1,3-thiazole is unique due to its specific combination of a thiazole ring with a chloromethyl-cyclopropyl moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C9H12ClNS

Molecular Weight

201.72 g/mol

IUPAC Name

5-[[1-(chloromethyl)cyclopropyl]methyl]-2-methyl-1,3-thiazole

InChI

InChI=1S/C9H12ClNS/c1-7-11-5-8(12-7)4-9(6-10)2-3-9/h5H,2-4,6H2,1H3

InChI Key

ICJMJBSLCMAESI-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(S1)CC2(CC2)CCl

Origin of Product

United States

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